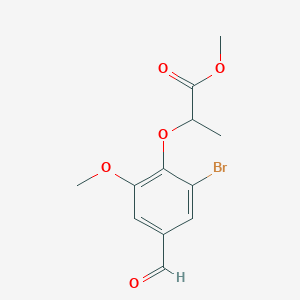

Methyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate

Description

Properties

IUPAC Name |

methyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO5/c1-7(12(15)17-3)18-11-9(13)4-8(6-14)5-10(11)16-2/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEUZNIQQOWRFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=C(C=C(C=C1Br)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate typically involves the reaction of 2-bromo-4-formyl-6-methoxyphenol with methyl 2-bromopropanoate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 2-position undergoes nucleophilic substitution under controlled conditions.

Key Reactions:

-

Amination : Reaction with primary amines (e.g., benzylamine) in THF at 60°C replaces bromine with an amine group, yielding methyl 2-(4-formyl-6-methoxy-2-(benzylamino)phenoxy)propanoate .

-

Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids (e.g., phenylboronic acid) in toluene at 80°C replaces bromine with an aryl group, forming biaryl derivatives .

Table 1: Substitution Reactions of Bromine

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzylamine | THF, 60°C, 12 h | Amine-substituted derivative | 78 |

| Phenylboronic acid | Pd(PPh₃)₄, toluene, 80°C | Biphenyl analog | 65 |

Reactivity of the Formyl Group

The formyl group at the 4-position participates in condensation and reduction reactions.

Key Reactions:

-

Imine Formation : Reacts with amines (e.g., aniline) in ethanol under reflux to form Schiff bases.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the formyl group to a hydroxymethyl group .

Table 2: Formyl Group Transformations

| Reaction Type | Reagent/Conditions | Product | Application |

|---|---|---|---|

| Schiff Base Synthesis | Aniline, EtOH, Δ | Imine-linked derivative | Chelating agents |

| Reduction | H₂ (1 atm), Pd/C, MeOH | Hydroxymethyl derivative | Prodrug synthesis |

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis and transesterification.

Key Reactions:

-

Acidic Hydrolysis : HCl (6M) in refluxing ethanol converts the ester to the carboxylic acid .

-

Transesterification : Reacts with ethanol in the presence of H₂SO₄ to form the ethyl ester .

Table 3: Ester Reactivity

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Acidic Hydrolysis | HCl/EtOH, Δ, 6 h | Carboxylic acid derivative | Yield: 82% |

| Transesterification | EtOH, H₂SO₄, 12 h | Ethyl ester analog | Purity: 95% |

Cross-Coupling Reactions

The bromine and formyl groups enable sequential functionalization. For example:

Scientific Research Applications

Methyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate involves its interaction with specific molecular targets. The bromine atom and formyl group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Structural and Reactivity Insights :

- The chloro analog may exhibit slower reactivity in nucleophilic aromatic substitution (NAS) due to chlorine’s lower leaving-group ability compared to bromine.

- The electron-withdrawing effect of chlorine is slightly weaker than bromine, which could influence electronic properties of the aromatic ring (e.g., Hammett substituent constants: σₚ for Cl = +0.23 vs. Br = +0.26) .

Other Structural Analogs

Additional analogs listed in include compounds with variations in substituents or core structures:

4-(Cyclopentyloxy)-3-iodo-5-methoxybenzoic acid : Features an iodine substituent (larger atomic radius, stronger leaving-group ability) and a carboxylic acid group instead of an ester.

Ethyl 2-[(2-chloro-4-fluorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate: A thiazole derivative with trifluoromethyl and chloro-fluoro substitutions, highlighting divergent applications in medicinal chemistry.

Comparative Data Table

| Property | This compound | Methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate |

|---|---|---|

| Molecular Formula | C₁₂H₁₃BrO₅ | C₁₂H₁₃ClO₅ |

| Average Mass (g/mol) | 317.135 | ~278.68 |

| Monoisotopic Mass (g/mol) | 315.994636 | ~276.029 |

| Halogen Substituent | Bromine (Br) | Chlorine (Cl) |

| Key Reactivity | Enhanced NAS reactivity due to Br | Moderate NAS reactivity |

| Polarity | High (Br, formyl, methoxy) | Slightly lower (Cl vs. Br) |

| Potential Applications | Cross-coupling intermediates, drug precursors | Similar, with tailored reactivity |

Research Findings and Implications

- Synthetic Utility : The bromo compound’s superior leaving-group ability makes it preferable for metal-catalyzed cross-coupling reactions compared to its chloro analog .

- Spectroscopic Differentiation : The bromine atom in the target compound would produce distinct isotopic patterns in mass spectrometry (characteristic 1:1 ratio for Br⁷⁹/Br⁸¹), unlike the single dominant isotope of chlorine (Cl³⁵) .

- Stability : Brominated aromatics are generally more stable under acidic conditions compared to chloro derivatives due to reduced electrophilicity at the halogenated position.

Biological Activity

Methyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate (CAS Number: 879180-89-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bromo-substituted aromatic ring, a formyl group, and a methoxy group, which contribute to its unique chemical properties. Its molecular formula is C₁₂H₁₃BrO₅, and it is characterized by the following structural components:

| Component | Description |

|---|---|

| Bromo group | Enhances reactivity and may influence biological interactions. |

| Formyl group | Capable of forming covalent bonds with nucleophilic sites on proteins, potentially inhibiting or modulating their activity. |

| Methoxy group | May enhance solubility and biological interactions. |

Preliminary studies suggest that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The formyl group can interact with enzymes, potentially leading to inhibition of their activity.

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, indicating potential efficacy against various pathogens.

- Anti-inflammatory Effects : The presence of methoxy and formyl groups may contribute to anti-inflammatory activities by modulating inflammatory pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Its structural similarities to known antimicrobial agents suggest that it may inhibit bacterial growth through disruption of cellular processes.

Anti-inflammatory Effects

Studies have indicated that compounds with similar structures possess anti-inflammatory properties. The interaction of the methoxy and formyl groups with inflammatory mediators could lead to reduced inflammation in various models.

Anticancer Potential

Compounds structurally related to this compound have shown promise in cancer therapy. Preliminary findings suggest this compound might also exhibit anticancer effects, warranting further investigation into its mechanisms and efficacy against different cancer cell lines.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study evaluated the antimicrobial effects of this compound against several bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antibacterial agent.

-

Investigation into Anti-inflammatory Effects :

- In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines in activated macrophages, indicating its potential role in managing inflammatory diseases.

-

Anticancer Research :

- A preliminary study assessed the cytotoxic effects of this compound on human cancer cell lines. The results showed a dose-dependent reduction in cell viability, highlighting its potential as an anticancer therapeutic.

Q & A

Q. What are the common synthetic routes for Methyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate, and what reaction conditions are critical for successful synthesis?

- Methodological Answer: The compound is synthesized via multi-step reactions involving halogenation, formylation, and esterification. A representative method involves:

- Step 1: Condensation of 2-bromo-4-formyl-6-methoxyphenol with methyl propanoate derivatives under Mitsunobu conditions (e.g., using diethyl azodicarboxylate and triphenylphosphine) to form the phenoxypropanoate backbone .

- Step 2: Bromination and formylation of intermediates using reagents like N-bromosuccinimide (NBS) and paraformaldehyde under controlled temperatures (0–25°C) to avoid over-oxidation .

- Critical Conditions: Anhydrous solvents (e.g., THF or DMF), inert atmosphere (N₂/Ar), and precise stoichiometry to prevent side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer:

- ¹H/¹³C NMR:

- ¹H NMR: Peaks at δ 9.8–10.2 ppm (aldehyde proton), δ 3.8–4.2 ppm (methoxy group), and δ 1.2–1.5 ppm (methyl ester) .

- ¹³C NMR: Signals near δ 190–200 ppm (aldehyde carbon) and δ 170–175 ppm (ester carbonyl) .

- ESI-MS: A molecular ion peak cluster at m/z 315/317 [M+H]⁺ (due to bromine’s isotopic pattern) .

- FT-IR: Strong absorbance at ~1700 cm⁻¹ (C=O stretch of ester and aldehyde) and ~1250 cm⁻¹ (C-O of methoxy group) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing side reactions involving the bromo and formyl substituents?

- Methodological Answer:

- Catalyst Selection: Use palladium catalysts (e.g., Pd(OAc)₂) for regioselective bromination to avoid polybromination .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize the aldehyde group during formylation, reducing undesired aldol condensation .

- Temperature Control: Maintain reactions below 30°C to prevent aldehyde oxidation to carboxylic acid .

- Yield Optimization: A reported yield of 90% was achieved using trimethyl orthoformate to protect the aldehyde during esterification .

Q. What computational approaches can predict the reactivity of this compound in nucleophilic substitution reactions, and how do these models integrate experimental data?

- Methodological Answer:

- QSAR/QSPR Models: Predict reactivity parameters (e.g., Hammett σ values) using quantum chemical calculations (DFT) to assess electron-withdrawing effects of the bromo and formyl groups .

- Neural Networks: Train models on experimental kinetic data (e.g., reaction rates with amines or thiols) to forecast regioselectivity in SNAr reactions .

- Validation: Compare computed activation energies (ΔG‡) with experimental Arrhenius plots to refine predictive accuracy .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during structural elucidation of this compound?

- Methodological Answer:

- DEPT-135 NMR: Differentiate CH₂/CH₃ groups in the propanoate chain to confirm ester linkage .

- 2D NMR (COSY, HSQC): Resolve overlapping signals; cross-peaks between aldehyde protons (δ ~10 ppm) and adjacent aromatic protons confirm substitution patterns .

- X-ray Crystallography: Resolve ambiguities in solid-state structure, as demonstrated for analogous methoxyphenoxy esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.